4-(Benzyloxy)-3-methylaniline hydrochloride
Overview
Description
4-(Benzyloxy)-3-methylaniline hydrochloride, also known as 4-benzyloxyaniline hydrochloride, is a chemical compound with the molecular formula C13H13NO·HCl . It is used as a building block for biochemical synthesis . The compound is typically available in a solid form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=CC=C (C=C1)COC2=CC=C (C=C2)N.Cl
. This indicates that the compound consists of a benzene ring attached to an aniline group via a benzyloxy group . Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 235.71 g/mol . The compound’s melting point is reported to be 228°C .Scientific Research Applications
Hydroxamic Acids and Their Roles
Hydroxamic acids, related to the structure and potential reactivity of 4-(Benzyloxy)-3-methylaniline hydrochloride, are extensively studied secondary metabolites that have shown significant importance in agriculture and medicinal chemistry. Their defensive role against pests and diseases in cereals, ability to detoxify herbicides, and allelopathic effects highlight their potential in crop protection and environmental sustainability (Niemeyer, 1988).
Electrophilic Substitution Reactions
The study on the autoxidation of 4-methylcatechol to various quinone derivatives underlines the importance of electrophilic substitution reactions in synthesizing key intermediates for biochemical pathways, potentially related to the chemistry of this compound. Such reactions could be pivotal in understanding enzyme cofactor biosynthesis (Rinaldi et al., 1995).
Polyaniline Doping and Conductivity
The application of benzoic acid and substituted benzoic acids, including derivatives that share a phenyl and aniline moiety similar to this compound, for doping polyaniline demonstrates the relevance in materials science, specifically in enhancing electrical conductivity of polymers. This indicates potential applications in developing conductive materials (Amarnath & Palaniappan, 2005).
Environmental Degradation of Herbicides
Research on the electrochemical degradation of herbicides highlights the potential application of this compound in environmental chemistry, particularly in the detoxification and degradation processes of persistent organic pollutants (Boye et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-4-phenylmethoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRVDJNPWPWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673789 | |
Record name | 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-24-1 | |
Record name | 4-(Benzyloxy)-3-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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